N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine

Medicinal Chemistry Building Block Selection Cross-Coupling Reactivity

This 4-bromothiophene-3-ylmethyl-cyclobutylamine isomer offers a distinct 3,4-substitution pattern unavailable in common 2- or 2,5-substituted analogs. The 4-bromo group enables sequential Pd-catalyzed cross-coupling strategies, while the secondary amine provides a single H-bond donor for controlled SAR without extra N-functionalization. The cyclobutyl motif adds conformational constraint and potentially better metabolic stability than cyclopropylamine equivalents. Procure this precise regioisomer to access a unique reactivity window and pharmacophoric geometry critical for CNS-focused and kinase-inhibitor programs.

Molecular Formula C9H12BrNS
Molecular Weight 246.17 g/mol
Cat. No. B13207497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine
Molecular FormulaC9H12BrNS
Molecular Weight246.17 g/mol
Structural Identifiers
SMILESC1CC(C1)NCC2=CSC=C2Br
InChIInChI=1S/C9H12BrNS/c10-9-6-12-5-7(9)4-11-8-2-1-3-8/h5-6,8,11H,1-4H2
InChIKeyIQHRVLLKFKDINW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine (CAS 1872860-52-0): Structural Identity and Compound Class for Research Procurement


N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine (CAS 1872860-52-0, MFCD29955018) is a heterocyclic building block with molecular formula C9H12BrNS and molecular weight 246.17 g/mol [1]. The compound belongs to the class of brominated thiophene derivatives bearing a cyclobutylamine substituent. It features a bromine atom at the 4-position of the thiophene ring and a secondary amine linker connecting the thiophene 3-position to a cyclobutyl group via a methylene bridge [1]. The compound is supplied as a research chemical by Enamine (catalog EN300-376807) at 95% purity, with pricing ranging from approximately $707 (0.05 g) to $3,622 (10 g) as of March 2025 [2]. Its primary application is as a synthetic intermediate in medicinal chemistry and organic synthesis, where the bromo substituent serves as a handle for cross-coupling reactions and the cyclobutylamine moiety contributes conformational rigidity [1].

Why N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine Cannot Be Interchanged with Other Bromothiophene-Cyclobutylamine Isomers


Compounds within the C9H12BrNS isomeric family share identical molecular weight and elemental composition but differ critically in substitution pattern and connectivity, which govern both synthetic utility and potential biological interactions. The target compound places bromine at the thiophene 4-position and the aminomethyl-cyclobutyl group at the 3-position—a 3,4-disubstitution pattern that is structurally distinct from more common 2,5- or 2-substituted bromothiophene building blocks . In palladium-catalyzed cross-coupling, the reactivity of C–Br bonds differs systematically between the 2-, 3-, and 4-positions of thiophene: 2-bromothiophene derivatives generally exhibit higher reactivity in oxidative addition with Pd(0) than 3-bromo isomers, with 4-bromo-substituted thiophenes occupying an intermediate and less-explored reactivity space [1]. Additionally, the secondary amine connectivity in the target compound (thiophene-CH2-NH-cyclobutyl) differs from primary amine analogs such as [1-(5-bromothiophen-2-yl)cyclobutyl]methanamine, where the amine is directly attached to the cyclobutyl ring. These connectivity differences alter both the hydrogen-bonding capacity and the steric environment around the amine, which can affect binding interactions in medicinal chemistry applications. Procurement of a generic C9H12BrNS isomer without verifying the exact substitution pattern therefore risks introducing a compound with divergent reactivity in cross-coupling steps and altered pharmacophoric geometry.

Quantitative Differentiation Evidence for N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine Versus Closest Analogs


Substitution Pattern Differentiation: 3,4-Disubstituted Thiophene vs. 2,5- and 2-Substituted Bromothiophene-Cyclobutylamine Isomers

The target compound bears a 4-bromo-3-(aminomethyl) substitution pattern on the thiophene core. Among C9H12BrNS isomers, the most closely related comparator [1-(5-bromothiophen-2-yl)cyclobutyl]methanamine (CAS 1803604-58-1) places bromine at the 5-position (equivalent to 2-position in numbering) with the cyclobutyl-aminomethyl group at the 2-position, creating a 2,5-substitution pattern. This positional difference is meaningful because 2-bromothiophenes undergo oxidative addition with Pd(0) catalysts more readily than 3- or 4-bromo isomers [1]. The 3,4-substitution pattern of the target compound provides a less activated C–Br bond, potentially enabling chemoselective cross-coupling sequences where a more reactive 2-bromo handle would couple first. The secondary amine (thiophene-CH2-NH-cyclobutyl) of the target compound also differs from the primary amine in [1-(5-bromothiophen-2-yl)cyclobutyl]methanamine (cyclobutyl-CH2-NH2), altering the hydrogen-bond donor count from 1 (secondary amine: one N–H donor) to 2 (primary amine: two N–H donors), which affects both physicochemical properties and potential target engagement .

Medicinal Chemistry Building Block Selection Cross-Coupling Reactivity

Cyclobutylamine vs. Cyclopropylamine Metabolic Stability: Slower Cytochrome P450 Inactivation

A mechanism-based study of cytochrome P450 inactivation demonstrated that N-cyclobutyl benzylamines inactivate P450 enzymes more slowly than their N-cyclopropyl counterparts. The slower inactivation by cyclobutylamines relative to cyclopropylamines is consistent with known relative rates of ring opening of cycloalkyl-substituted aminium radicals [1]. While this study was conducted on N-cyclobutyl benzylamines rather than the target compound specifically, the cyclobutylamine substructure is conserved. This class-level evidence suggests that building blocks containing the cyclobutylamine motif may pose lower mechanism-based P450 inactivation risk compared to cyclopropylamine-containing analogs. The target compound, which bears an N-cyclobutyl group, would be expected to share this attenuated P450 inactivation profile relative to a hypothetical N-cyclopropyl analog.

Drug Metabolism Cytochrome P450 Cycloalkylamine Safety

Enamine Commercial Availability and Pricing: Target Compound vs. Closest Isomer

The target compound is commercially available from Enamine (catalog EN300-376807) at 95% purity with documented pricing as of March 2025: $707 (0.05 g), $741 (0.1 g), $809 (0.5 g), $2,443 (5 g), and $3,622 (10 g) [1]. The closest structural isomer, [1-(5-bromothiophen-2-yl)cyclobutyl]methanamine (CAS 1803604-58-1), is also commercially available at 95% purity from multiple vendors including AKSci (catalog 2347ED) and Leyan (catalog 2101512) . While exact pricing for the comparator on identical scales was not publicly listed (Leyan requires inquiry), the target compound's Enamine pricing establishes a procurement benchmark. The target compound's availability through Enamine's global distribution network, with 0.05 g minimum order quantities, enables feasibility assessment in early-stage medicinal chemistry without large upfront investment in custom synthesis [1].

Procurement Building Block Sourcing Cost Comparison

Bromothiophene-Containing Compounds in CNS Drug Discovery: GAT1508 as Class-Level Proof of Concept

The bromothiophene-substituted small molecule GAT1508 was identified as a highly specific, potent activator of brain GIRK1/2 channels (over cardiac GIRK1/4 channels) and facilitated conditioned fear extinction in rodents without cardiac or behavioral side effects [1]. While GAT1508 (CAS 2397594-21-5, C15H13BrN4OS) is structurally more complex than the target compound, it demonstrates that the bromothiophene pharmacophore can confer target selectivity in CNS applications when appropriately elaborated. This class-level evidence supports the rationale for using bromothiophene-containing building blocks like the target compound in CNS-focused medicinal chemistry programs, where the bromine atom can serve both as a synthetic handle and as a potential contributor to target engagement through halogen bonding or hydrophobic interactions [1].

CNS Drug Discovery GIRK Channels Bromothiophene Pharmacology

Conformational Rigidity of Cyclobutyl Group: Ring Strain and Spatial Constraints Relative to Larger Cycloalkylamines

The cyclobutane ring possesses significant ring strain (approximately 110 kJ/mol) compared to cyclopentane (~26 kJ/mol) and cyclohexane (~0 kJ/mol), resulting in a more rigid and geometrically constrained scaffold . This ring strain influences both the conformational preferences of the attached amine and the overall three-dimensional shape of the molecule. In drug discovery, cyclobutyl-containing scaffolds have been employed as conformationally restricted analogs that can enhance potency and selectivity by pre-organizing the molecule into its bioactive conformation . The target compound's N-cyclobutyl secondary amine places the cyclobutyl group one bond away from the thiophene via a methylene linker, creating a specific spatial relationship that differs from analogs where the cyclobutyl group is directly attached to the thiophene ring (e.g., 1-(4-bromothiophen-2-yl)cyclobutan-1-amine, CAS 2228757-18-2, MW 232.14). The methylene spacer in the target compound adds one rotatable bond and increases molecular weight by ~14 Da relative to directly-attached cyclobutyl-thiophene analogs, offering a subtly different conformational profile [1].

Conformational Analysis Medicinal Chemistry Scaffold Design

Optimal Research Application Scenarios for N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine Based on Evidence


Medicinal Chemistry Library Synthesis Requiring Sequential Chemoselective Cross-Coupling

The 4-bromo substituent on the thiophene ring, being less activated toward Pd(0) oxidative addition than a 2-bromo substituent, enables sequential cross-coupling strategies where a more reactive aryl halide elsewhere in the molecule is elaborated first, followed by activation of the 4-bromo-thiophene under more forcing conditions. This chemoselectivity window is structurally unavailable in 2-bromothiophene analogs such as [1-(5-bromothiophen-2-yl)cyclobutyl]methanamine, where the bromine is positioned at the more reactive 2/5 position. The secondary amine also permits further N-functionalization (e.g., acylation, sulfonylation, reductive amination) without the competing reactivity of a primary amine [1].

CNS-Targeted Fragment-Based Drug Discovery Leveraging Bromothiophene Pharmacophore Precedent

The demonstrated CNS activity of bromothiophene-containing compounds such as GAT1508, which selectively activates brain GIRK1/2 channels, provides a rationale for incorporating bromothiophene building blocks into CNS-focused fragment libraries. The target compound's 3,4-disubstitution pattern on thiophene offers a distinct vector arrangement compared to the 2,5-substituted GAT1508, enabling exploration of different trajectories from the thiophene core. The cyclobutyl group adds conformational constraint that may enhance binding entropy, a feature leveraged in multiple approved kinase inhibitors [1].

Building Block Selection Where Attenuated CYP450 Mechanism-Based Inactivation Is Desired

For drug discovery programs where retention of the cycloalkylamine moiety in the final compound is anticipated, the cyclobutyl group offers slower cytochrome P450 mechanism-based inactivation compared to cyclopropyl-containing analogs. This class-level evidence from N-cycloalkyl benzylamine studies provides a rationale for preferring cyclobutylamine building blocks over cyclopropylamine equivalents when metabolic stability of the amine moiety is a design consideration. The target compound provides this cyclobutylamine motif pre-installed on a bromothiophene scaffold, enabling direct incorporation without additional synthetic steps [1].

Structure-Activity Relationship Exploration of Amine Hydrogen-Bond Donor Capacity

The target compound's secondary amine (one N–H donor) provides a controlled hydrogen-bond donor count that differs from primary amine analogs such as [1-(5-bromothiophen-2-yl)cyclobutyl]methanamine (two N–H donors). In SAR campaigns where modulating the number of hydrogen-bond donors is critical for optimizing permeability, solubility, or target engagement, the target compound offers an intermediate HBD profile that cannot be replicated by primary amine building blocks without additional N-substitution steps. This pre-installed secondary amine saves a synthetic transformation compared to starting from a primary amine and performing selective N-monoalkylation .

Quote Request

Request a Quote for N-[(4-Bromothiophen-3-yl)methyl]cyclobutanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.